The compound is derived from the reaction of o-phenylenediamine and acetic acid in the presence of a solvent such as toluene. It belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological activities, making them important in drug development and synthesis.
Several methods for synthesizing 2-methoxy-1-methylbenzimidazole have been reported:
2-Methoxy-1-methylbenzimidazole features a methyl group and a methoxy group attached to the benzimidazole core. The structural formula can be represented as follows:
2-Methoxy-1-methylbenzimidazole can undergo various chemical reactions typical of benzimidazole derivatives:
The mechanism of action for compounds like 2-methoxy-1-methylbenzimidazole often involves interaction with biological targets such as enzymes or receptors.
2-Methoxy-1-methylbenzimidazole finds applications in various fields:
2-Methoxy-1-methylbenzimidazole (C₉H₁₀N₂O) is a bicyclic heterocyclic compound featuring a benzene ring fused to an imidazole ring at the 4,5-positions. The core benzimidazole scaffold is substituted by a methoxy group (–OCH₃) at the 2-position and a methyl group (–CH₃) at the 1-position nitrogen. According to IUPAC nomenclature rules, systematic naming prioritizes the benzimidazole parent structure, with substituents cited in alphanumeric order: "2-methoxy-1-methyl-1H-benzimidazole" [1] [6]. The methyl group at N1 prevents tautomerism, while the 2-methoxy substitution influences electron distribution, enhancing the molecule's hydrogen-bonding capacity and steric profile [3] [5].
Table 1: Molecular Descriptors of 2-Methoxy-1-methylbenzimidazole
Property | Value | |
---|---|---|
Molecular Formula | C₉H₁₀N₂O | |
Molar Mass | 162.19 g/mol | |
IUPAC Name | 2-Methoxy-1-methyl-1H-benzimidazole | |
CAS Registry Number | Not available in sources | |
Key Substituents | 1-Methyl, 2-Methoxy | |
Tautomerism | Suppressed by N1-methylation | [1] [6] |
The benzimidazole core was first synthesized in 1872 by Hoebrecker via the reduction of 2-nitroaniline in acetic acid. Ladenberg and Wundt subsequently confirmed its structure in 1878. The specific derivative 2-methoxy-1-methylbenzimidazole emerged later as part of systematic efforts to modify the benzimidazole scaffold for enhanced bioactivity and physicochemical properties [3] [6]. N-methylation and 2-position oxygenation became prevalent strategies in the mid-20th century, coinciding with discoveries that such modifications improved metabolic stability and target affinity in medicinal chemistry contexts. While not a natural product, its synthesis aligns with broader trends in heterocyclic chemistry aimed at mimicking purine nucleotides [3] [5].
Benzimidazoles represent a "privileged scaffold" in drug discovery due to their structural similarity to purine nucleotides, enabling diverse interactions with biological targets [3] [5]. The 2-methoxy-1-methyl variant exemplifies targeted molecular optimization:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7